6-Oxa-2-azaspiro[3.5]nonane hydrochloride

Catalog No.
S911040
CAS No.
1359656-29-3
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxa-2-azaspiro[3.5]nonane hydrochloride

CAS Number

1359656-29-3

Product Name

6-Oxa-2-azaspiro[3.5]nonane hydrochloride

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(4-8-5-7)6-9-3-1;/h8H,1-6H2;1H

InChI Key

IGDRDULGHWZVKU-UHFFFAOYSA-N

SMILES

C1CC2(CNC2)COC1.Cl

Canonical SMILES

C1CC2(CNC2)COC1.Cl

Synthesis of Spirocyclic Oxetanes

Use in Drug Discovery

    Scientific Field: Medicinal Chemistry

Use in Leuco Dyes

Synthesis of MPS1 Kinase Inhibitors

Large Scale Production

Synthesis of Oxetane-Fused Benzimidazole

6-Oxa-2-azaspiro[3.5]nonane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of both oxygen and nitrogen atoms incorporated into a bicyclic framework. Its molecular formula is C7H14ClNOC_7H_{14}ClNO, and it has a molecular weight of approximately 163.65 g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its structural properties, which may influence biological activity and reactivity in various

The chemical reactivity of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride can be attributed to the presence of the nitrogen atom in the azaspiro structure, which can participate in nucleophilic reactions. It can also undergo various transformations, such as:

  • Hydrolysis: The hydrochloride salt form can dissociate in aqueous solutions, releasing hydrochloric acid.
  • Alkylation: The nitrogen atom can act as a nucleophile, allowing for alkylation reactions with various electrophiles.
  • Reduction: The compound may undergo reduction reactions under specific conditions, leading to the formation of derivatives that may exhibit different biological activities.

The synthesis of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride typically involves several steps, including:

  • Starting Materials: The synthesis begins with readily available precursors such as oxetanes or other cyclic amines.
  • Cyclization Reactions: Key steps involve cyclization reactions under controlled conditions to form the spirocyclic structure.
  • Hydrochloride Formation: The final product is often converted to its hydrochloride salt form to enhance solubility and stability.

One specific method for synthesizing related compounds involves reacting appropriate starting materials with chloroacetyl chloride followed by cyclization and reduction steps to yield the desired spirocyclic compound .

Interaction studies involving 6-Oxa-2-azaspiro[3.5]nonane hydrochloride focus on its binding affinity and activity against biological targets, such as enzymes or receptors. These studies may include:

  • In vitro assays to evaluate its interaction with specific proteins or enzymes.
  • Docking studies to predict its binding modes and affinities towards potential targets.

Such investigations are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-Oxa-2-azaspiro[3.5]nonane hydrochloride, each exhibiting unique properties:

Compound NameCAS NumberSimilarity ScoreNotable Features
7-Oxa-2-azaspiro[3.5]nonane hydrochloride1417633-09-00.79Variation in the position of oxygen atom
2-Oxa-7-azaspiro[4.5]decane hydrochloride130290-79-80.79Different ring size
2-Azaspiro[3.3]heptan-6-ol hydrochloride1630907-10-60.74Contains an additional hydroxyl group
Tetrahydro-2H-pyran-4-ylmethanamine130290-79-80.79Simple cyclic amine structure
Methyl-(tetrahydropyran-4-ylmethyl)amine439081-52-40.89More saturated structure

These compounds highlight the diversity within spirocyclic chemistry and underscore the unique characteristics of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride, particularly its nitrogen and oxygen functionalities that may influence its reactivity and biological activity.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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